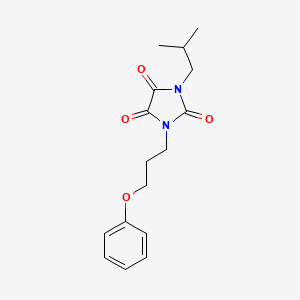
1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione, also known as PPI, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. PPI is a cyclic imide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor cell growth and proliferation, the suppression of inflammatory cytokine production, and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione is its ability to selectively target specific enzymes and signaling pathways, making it a promising candidate for the development of new drugs and therapies. However, the compound's complex mechanism of action and potential side effects must be carefully considered when designing and conducting lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione, including the identification of new targets and signaling pathways that can be targeted by the compound, the development of new drug delivery systems that can improve its bioavailability and efficacy, and the optimization of its chemical structure to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione involves the reaction of 3-phenoxypropylamine with 2-methylpropanoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with phthalic anhydride and sodium bicarbonate to yield this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione has been extensively studied for its potential applications in the treatment of various diseases and disorders. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-12(2)11-18-15(20)14(19)17(16(18)21)9-6-10-22-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPQXMMRCQEYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=O)N(C1=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)
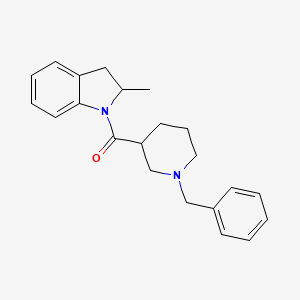
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)

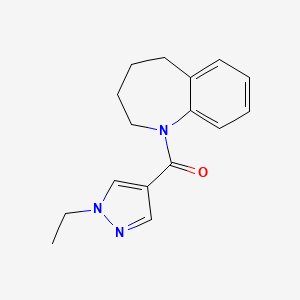
![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
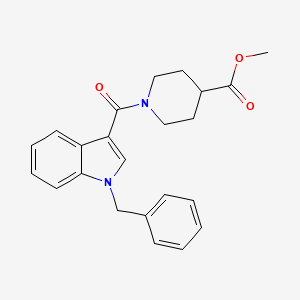

![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)
![1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)
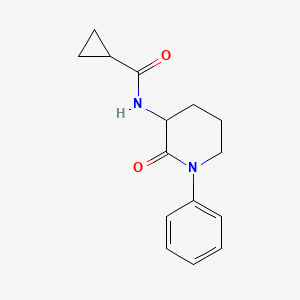
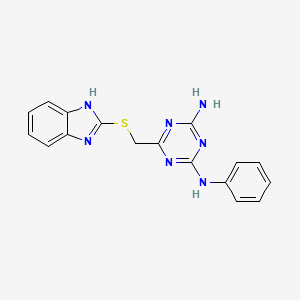
![N-(3-methyl-1,2-oxazol-5-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7563215.png)
